Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate
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Overview
Description
Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate is a chemical compound with the molecular formula C11H30ClN3O5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties, which include a piperazine ring and an aminoethyl group. This compound is often utilized as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with di-tert-butyl dicarbonate under basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group is introduced by reacting the piperazine intermediate with 2-chloroethylamine hydrochloride in the presence of a base such as sodium carbonate.
Hydrochloride Salt Formation: The final product is obtained by treating the free base with hydrochloric acid, followed by crystallization to yield the trihydrate form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the aminoethyl group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the piperazine ring or the aminoethyl group into more reduced forms, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and ionic interactions with active sites, while the piperazine ring provides structural stability. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
Tert-butyl 4-(2-hydroxyethyl)-1-piperazinecarboxylate: Similar structure but with a hydroxyethyl group instead of an aminoethyl group.
Tert-butyl 4-(2-methylaminoethyl)-1-piperazinecarboxylate: Contains a methylaminoethyl group, offering different reactivity and biological activity.
Tert-butyl 4-(2-chloroethyl)-1-piperazinecarboxylate: Features a chloroethyl group, which can undergo different substitution reactions.
Uniqueness: Tert-butyl 4-(2-aminoethyl)-1-piperazinecarboxylate hydrochloride trihydrate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly valuable in the synthesis of pharmaceuticals and other complex organic compounds.
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate;trihydrate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2.ClH.3H2O/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14;;;;/h4-9,12H2,1-3H3;1H;3*1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBJBKJIACRTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCN.O.O.O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H30ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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